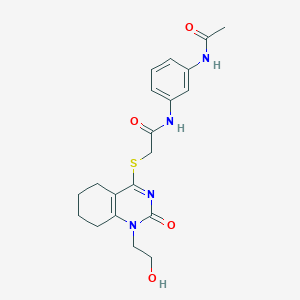
N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity. Its structure includes a quinazolinone core, which is known for various pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes by mimicking the transition state of their substrates. The hydroxyethyl group enhances binding affinity through hydrogen bonding interactions. Additionally, the acetamidophenyl moiety contributes to the overall stability and bioavailability of the compound.
Anticancer Activity
Research has demonstrated that compounds with a quinazolinone structure possess anticancer properties. For instance, derivatives have shown promising results in inhibiting the growth of various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation by targeting specific signaling pathways .
Antioxidant Properties
This compound has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity can be quantified using assays such as DPPH and ABTS .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .
Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of quinazolinone derivatives similar to N-(3-acetamidophenyl)-2-thioacetamide, compounds were tested on A549 lung adenocarcinoma cells. Results indicated that specific substitutions on the quinazolinone core significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Study 2: Antioxidant Evaluation
Another study focused on evaluating the antioxidant capacity of related quinazolinone derivatives using various assays. Compounds demonstrated significant scavenging activity against DPPH radicals, indicating their potential as effective antioxidants .
Data Tables
| Biological Activity | Cell Line/Pathogen | Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | High | Apoptosis induction |
| Antioxidant | DPPH Radical | Significant | Free radical scavenging |
| Antimicrobial | E. coli | Moderate | Membrane disruption |
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-13(26)21-14-5-4-6-15(11-14)22-18(27)12-29-19-16-7-2-3-8-17(16)24(9-10-25)20(28)23-19/h4-6,11,25H,2-3,7-10,12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEGYXPNISRTBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














